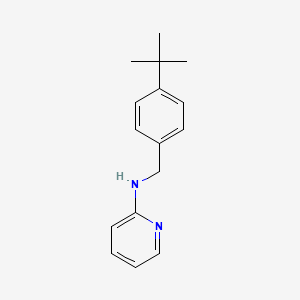

N-(4-tert-butylbenzyl)-2-pyridinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-tert-butylbenzyl)-2-pyridinamine, also known as TBBPA, is a widely used flame retardant in the electronics industry. It is used in printed circuit boards, plastic casings, and other electronic components to prevent fire hazards. However, TBBPA has been a topic of concern due to its potential adverse effects on human health and the environment.

Mécanisme D'action

N-(4-tert-butylbenzyl)-2-pyridinamine acts as a flame retardant by interrupting the combustion process. It does this by releasing bromine radicals when exposed to heat or flame, which react with the free radicals produced during combustion. This reaction prevents the formation of highly reactive intermediates and reduces the rate of combustion.

Biochemical and Physiological Effects:

N-(4-tert-butylbenzyl)-2-pyridinamine has been shown to have adverse effects on the endocrine system, liver, and thyroid gland in animal studies. It has been found to disrupt the thyroid hormone system, which plays a critical role in the development and function of the brain, heart, and other organs. N-(4-tert-butylbenzyl)-2-pyridinamine has also been shown to affect the metabolism of fatty acids and glucose in the liver, leading to insulin resistance and other metabolic disorders.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-tert-butylbenzyl)-2-pyridinamine is widely used as a flame retardant in the electronics industry, making it readily available for research purposes. However, its potential adverse effects on human health and the environment should be taken into consideration when using it in lab experiments. N-(4-tert-butylbenzyl)-2-pyridinamine is also highly persistent and can accumulate in living organisms, making it difficult to control exposure and interpret results.

Orientations Futures

Future research should focus on developing safer alternatives to N-(4-tert-butylbenzyl)-2-pyridinamine that can provide effective flame retardancy without the potential adverse effects on human health and the environment. Additionally, more studies are needed to understand the mechanisms of N-(4-tert-butylbenzyl)-2-pyridinamine toxicity and its effects on various organ systems. The development of sensitive and specific biomarkers for N-(4-tert-butylbenzyl)-2-pyridinamine exposure can also aid in the assessment of its potential health effects. Finally, more research is needed to understand the fate and transport of N-(4-tert-butylbenzyl)-2-pyridinamine in the environment, including its potential for bioaccumulation and biomagnification in food chains.

Méthodes De Synthèse

N-(4-tert-butylbenzyl)-2-pyridinamine is synthesized by reacting 4-tert-butylbenzyl chloride with 2-aminopyridine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide. The product is then purified by recrystallization to obtain pure N-(4-tert-butylbenzyl)-2-pyridinamine.

Applications De Recherche Scientifique

N-(4-tert-butylbenzyl)-2-pyridinamine has been extensively studied for its potential adverse effects on human health and the environment. It has been shown to be persistent in the environment and can accumulate in living organisms, including humans. N-(4-tert-butylbenzyl)-2-pyridinamine has been found in human breast milk, blood, and urine, indicating exposure through various sources.

Propriétés

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-16(2,3)14-9-7-13(8-10-14)12-18-15-6-4-5-11-17-15/h4-11H,12H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEFYXBQVSYDRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-tert-butylbenzyl)pyridin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid](/img/structure/B4924139.png)

![diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate](/img/structure/B4924146.png)

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide]](/img/structure/B4924164.png)

![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4924170.png)

![methyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4924182.png)

![N-[5-(aminosulfonyl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4924197.png)

![2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B4924201.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4924210.png)

![1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol](/img/structure/B4924231.png)

![2-[(1-isopropyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4924243.png)